molecular formula C11H20O4 B1676727 10-Methoxy-10-oxodecanoic acid CAS No. 818-88-2

10-Methoxy-10-oxodecanoic acid

Cat. No.: B1676727
CAS No.: 818-88-2
M. Wt: 216.27 g/mol
InChI Key: OSYQOBUUFRGFNG-UHFFFAOYSA-N
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Description

It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms . This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methoxy-10-oxodecanoic acid can be synthesized through the esterification of sebacic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 10-Methoxy-10-oxodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Methoxy-10-oxodecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 10-Methoxy-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. As a medium-chain fatty acid, it can be metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase. These interactions lead to the formation of various metabolites that can exert biological effects .

Comparison with Similar Compounds

Uniqueness: 10-Methoxy-10-oxodecanoic acid is unique due to its methoxy and oxo functional groups, which confer distinct chemical reactivity and properties compared to other similar compounds. These features make it valuable in various industrial and research applications .

Properties

IUPAC Name

10-methoxy-10-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQOBUUFRGFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002231
Record name 10-Methoxy-10-oxodecanoic acid
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Alfa Aesar MSDS]
Record name Methyl hydrogen sebacate
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CAS No.

818-88-2
Record name Monomethyl sebacate
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Record name Monomethyl sebacate
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Record name 10-Methoxy-10-oxodecanoic acid
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Record name Methyl hydrogen sebacate
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Record name MONOMETHYL SEBACATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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